molecular formula C10H15NO B13275809 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine

3-[(5-Methylfuran-2-yl)methyl]pyrrolidine

Cat. No.: B13275809
M. Wt: 165.23 g/mol
InChI Key: LBTZRAAZHZNBAX-UHFFFAOYSA-N
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Description

3-[(5-Methylfuran-2-yl)methyl]pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-methylfurfural with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methylfuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

3-[(5-Methylfuran-2-yl)methyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple heterocyclic amine with a five-membered ring.

    Furan: An aromatic compound with a five-membered ring containing one oxygen atom.

    Pyrrolizine: A bicyclic compound containing fused pyrrolidine and furan rings.

Uniqueness

3-[(5-Methylfuran-2-yl)methyl]pyrrolidine is unique due to the presence of both pyrrolidine and furan moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C10H15NO/c1-8-2-3-10(12-8)6-9-4-5-11-7-9/h2-3,9,11H,4-7H2,1H3

InChI Key

LBTZRAAZHZNBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CCNC2

Origin of Product

United States

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